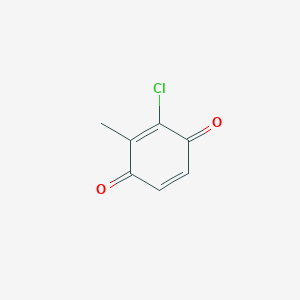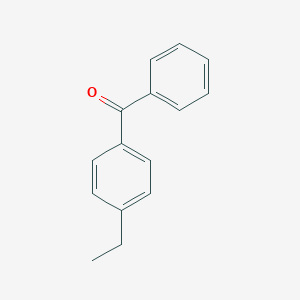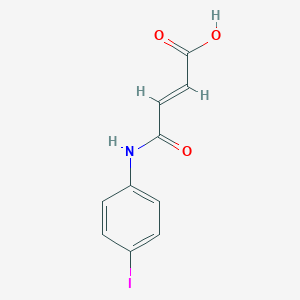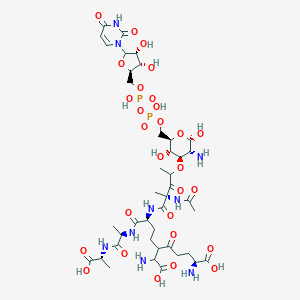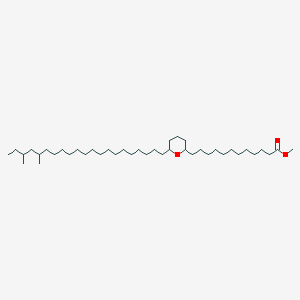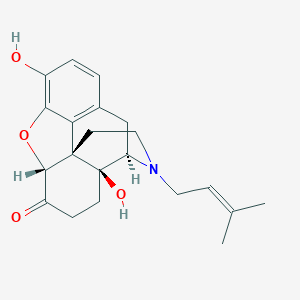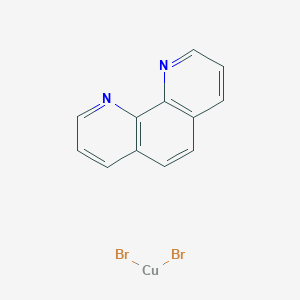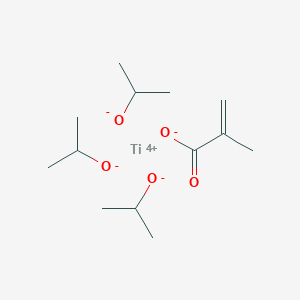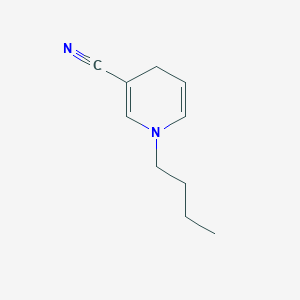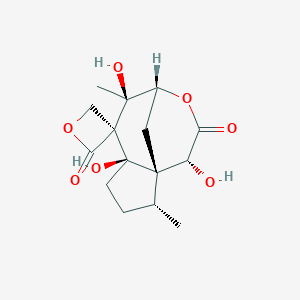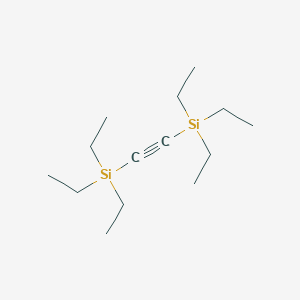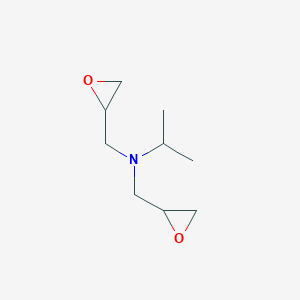![molecular formula C18H16N4O2 B099816 Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]- CAS No. 19362-42-6](/img/structure/B99816.png)
Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-' is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Formanilide is not well understood. However, it is believed that Formanilide may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Formanilide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Formanilide can induce apoptosis (programmed cell death) in cancer cells. Additionally, Formanilide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Formanilide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits interesting photophysical properties that make it useful in materials science. However, Formanilide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not well understood, which can make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on Formanilide. One area of research could be to investigate its potential as an anticancer agent. More studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Additionally, Formanilide could be further explored for its potential applications in materials science, such as in the synthesis of metal complexes with interesting photophysical properties.
Métodos De Síntesis
Formanilide can be synthesized by the reaction of N-methyl-4'-aminobenzophenone and acetylacetone in the presence of a catalyst. The reaction yields a yellow crystalline product that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Formanilide has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, Formanilide has been used as a ligand in the synthesis of metal complexes that exhibit interesting photophysical properties. In organic chemistry, Formanilide has been used as a reagent in the synthesis of various compounds, including pyrazolines, pyrazoles, and pyridines. In medicinal chemistry, Formanilide has been investigated for its potential as an anticancer agent.
Propiedades
Número CAS |
19362-42-6 |
|---|---|
Nombre del producto |
Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]- |
Fórmula molecular |
C18H16N4O2 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
N-methyl-N-[4-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)amino]phenyl]formamide |
InChI |
InChI=1S/C18H16N4O2/c1-13-17(18(24)22(20-13)16-6-4-3-5-7-16)19-14-8-10-15(11-9-14)21(2)12-23/h3-12H,1-2H3 |
Clave InChI |
UGQAPHUZNIXBAI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C=O)C3=CC=CC=C3 |
Sinónimos |
N-Methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]formanilide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



